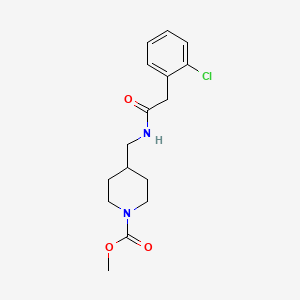

Methyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group and a 2-(2-chlorophenyl)acetamido-methyl side chain. Its synthesis likely involves amide coupling between a 2-(2-chlorophenyl)acetic acid derivative and a piperidine intermediate, followed by carboxylation .

Properties

IUPAC Name |

methyl 4-[[[2-(2-chlorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-22-16(21)19-8-6-12(7-9-19)11-18-15(20)10-13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLHUEDCDIRSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparison with structurally related compounds from pharmacopeial and synthetic chemistry contexts:

Table 1: Structural Features of Comparable Compounds

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Methyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate | Piperidine | 2-(2-Chlorophenyl)acetamido-methyl, methyl carboxylate | Amide, ester |

| 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] | Pyridine | 2-Aminoethoxymethyl, 2-chlorophenyl, ethyl/methyl carboxylates | Ester, amine, ether |

| Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Dihydropyridine | 2-Aminoethoxymethyl, 2-chlorophenyl, ethyl carboxylates | Ester, amine, ether |

Key Observations :

Substituent Chemistry: The 2-(2-chlorophenyl)acetamido group distinguishes it from analogs with aminoethoxymethyl or simpler chlorophenyl substitutions. This amide linkage may enhance metabolic stability relative to ester or ether-containing analogs.

Functional Groups : The methyl carboxylate group contrasts with ethyl carboxylates in pyridine derivatives, which could alter solubility and bioavailability.

Physicochemical and Pharmacological Comparisons

Table 2: Calculated Properties and Hypothesized Activity

| Property/Activity | Target Compound | Pyridine Analog (e) | Dihydropyridine Analog (g) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~364.8 (calculated) | ~465.9 | ~478.9 |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 (higher lipophilicity) | ~3.2 |

| Hypothesized Activity | CNS modulation (amide-piperidine synergy) | Calcium channel modulation (dihydropyridine-like) | Vasodilatory/antihypertensive |

Notes:

- The target compound’s lower logP compared to pyridine analogs (e, g) suggests improved aqueous solubility, a critical factor in drug design.

- The dihydropyridine analog (g) is structurally similar to nifedipine, a known calcium channel blocker, but the target compound’s piperidine-amide scaffold may favor different targets, such as sigma receptors or enzymes like acetylcholinesterase .

Q & A

Q. Rational Design Strategies :

- Hydrophobic Substituents (e.g., 2-chlorophenyl) improve membrane permeability.

- Steric Effects : Bulky groups at the piperidine nitrogen reduce off-target interactions .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew IC₅₀ values. Validate via HPLC .

Mitigation Strategies :

Standardized Protocols : Use USP/Ph. Eur. guidelines for enzyme assays (e.g., fixed substrate concentrations) .

Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- Parameters : 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the acetamido group) .

Methodological: How is the compound’s purity validated for in vitro studies?

Methodological Answer:

- HPLC Conditions :

- Acceptance Criteria :

Advanced: What strategies optimize the compound’s solubility and bioavailability?

Methodological Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) .

- Prodrug Design : Replace methyl ester with tert-butyl carbamate for enhanced stability in plasma .

- Nanoformulation : Encapsulation in PLGA nanoparticles (size <200 nm) increases cellular uptake 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.